molecular formula C14H13ClN2 B1470745 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine CAS No. 1517469-37-2

4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine

Cat. No. B1470745
M. Wt: 244.72 g/mol
InChI Key: DRASCPCYSUPULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method for preparing pyrimidines involves the use of phosphorus oxytrichloride as a chlorinated agent and the action of a deacidification agent, using barbituric acid as a material .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including those similar to 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, have been studied for their nonlinear optical (NLO) properties. These properties make them promising candidates for applications in optoelectronics and high-tech devices. A study utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) provided insights into the NLO characteristics of related phenyl pyrimidine derivatives, indicating their potential for advanced optical applications (Hussain et al., 2020).

Synthesis and Structural Analysis

Research on pyrimidine derivatives also focuses on their synthesis and structural characterization, which is crucial for understanding their chemical behavior and potential applications. For example, the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives, including chloro-substituted compounds, has been explored. These compounds have been thoroughly characterized using various spectroscopic techniques and X-ray crystallography, providing valuable information on their structure and potential functionalities (Arora et al., 2014).

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-9-3-2-4-11(7-9)12-8-13(15)17-14(16-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRASCPCYSUPULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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